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molecular formula C12H12ClN3OS B8633745 4-Amino-6-chloro-2-(4-methoxyphenylmethylthio)-pyrimidine

4-Amino-6-chloro-2-(4-methoxyphenylmethylthio)-pyrimidine

Cat. No. B8633745
M. Wt: 281.76 g/mol
InChI Key: NFKIZZKKEXHBNB-UHFFFAOYSA-N
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Patent
US05981537

Procedure details

4-amino-6-chloro-2-(4-methoxyphenylmethylthio)-pyrimidine (11.0 g, 39.15 mmol: Cpd #93) and trifluoroacetic acid (84 ml) are heated to reflux for 20 hours, then the excess solvent is removed in vacuo. The sample is triturated with chloroform then stirred with ether and filtered. The solid is washed with ether then air dried, mp >320° C.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
84 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[C:4]([S:9]CC2C=CC(OC)=CC=2)[N:3]=1.FC(F)(F)C(O)=O>>[CH:7]1[C:2]([NH2:1])=[N:3][C:4](=[S:9])[NH:5][C:6]=1[Cl:8]

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
NC1=NC(=NC(=C1)Cl)SCC1=CC=C(C=C1)OC
Name
Quantity
84 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Stirring
Type
CUSTOM
Details
then stirred with ether
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 20 hours
Duration
20 h
CUSTOM
Type
CUSTOM
Details
the excess solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
The sample is triturated with chloroform
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid is washed with ether
CUSTOM
Type
CUSTOM
Details
air dried

Outcomes

Product
Name
Type
Smiles
C1=C(NC(=S)N=C1N)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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